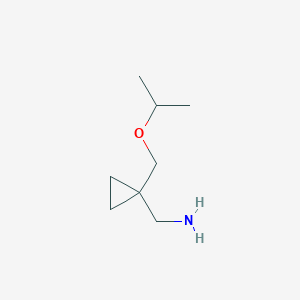
(1-(Isopropoxymethyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Isopropoxymethyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with an isopropoxymethyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Isopropoxymethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .
化学反応の分析
Types of Reactions
(1-(Isopropoxymethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .
科学的研究の応用
(1-(Isopropoxymethyl)cyclopropyl)methanamine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(Isopropoxymethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s unique structure allows it to bind selectively to certain targets, influencing their activity and function .
類似化合物との比較
Similar Compounds
Cyclopropylmethanamine: Lacks the isopropoxymethyl group, resulting in different chemical properties.
Isopropylamine: Contains an isopropyl group but lacks the cyclopropyl ring.
Methoxycyclopropylamine: Similar structure but with a methoxy group instead of isopropoxymethyl.
Uniqueness
(1-(Isopropoxymethyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl ring and the isopropoxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
[1-(propan-2-yloxymethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H17NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6,9H2,1-2H3 |
InChIキー |
VNHCOWMBPAVLGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC1(CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


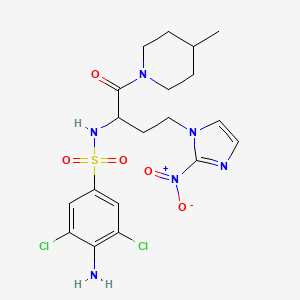
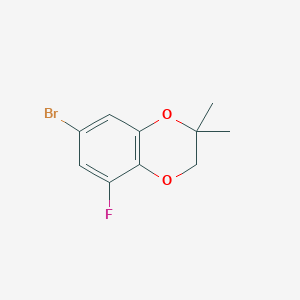
![Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)
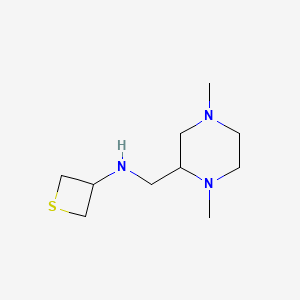


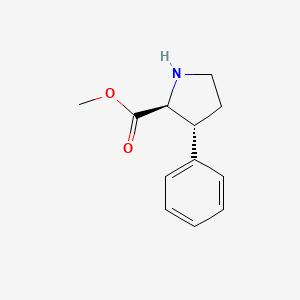

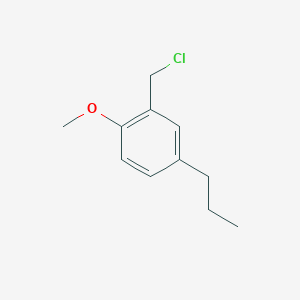

![Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13337484.png)
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)


